molecular formula C11H12N2O6 B1455566 N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine CAS No. 1081513-23-6

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Cat. No. B1455566
CAS RN: 1081513-23-6
M. Wt: 268.22 g/mol
InChI Key: IOJCFTJBMNJGLJ-UHFFFAOYSA-N
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Description

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is a chemical compound with the molecular formula C11H12N2O6 . It has an average mass of 268.223 Da and a monoisotopic mass of 268.069550 Da .

Scientific Research Applications

Synthesis of Heterocycles

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine: is utilized in the synthesis of five-membered heterocycles . These heterocycles are crucial in medicinal chemistry as they form the backbone of many pharmaceuticals. The compound reacts with 1,4-bisnucleophiles to yield heterocycles like 2-imidazoline and 2-oxazoline, which are valuable in drug design due to their stability and functional versatility.

Pharmaceutical Applications

The compound serves as a building block for nitrogen heterocycles, which are present in over 85% of biologically active compounds . These heterocycles are integral to the structure of many top-selling drugs, highlighting the importance of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine in the development of new medications.

Organic Synthesis

In organic synthesis, this compound is used for the preparation of β-lactams via the Staudinger reaction . β-lactams are a class of antibiotics that include penicillin, making this application vital for public health.

Analytical Chemistry

The derivative of this compound, N-(ethoxycarbonyl)glycine-2,2,3,3,4,4,4-heptafluorobutyl ester , is used in gas chromatography for the analysis of amino acids . This application is significant for biochemical research and diagnostics.

Chiral Synthesis

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine: is involved in the synthesis of chiral compounds, such as enantiomerically pure α-amino carboxylates . These chiral compounds are essential for creating specific pharmaceuticals that are safe and effective for human use.

Derivatization Reagent

The compound acts as a derivatization reagent in analytical methods, improving the volatility of amino acids for gas chromatographic analysis . This enhances the accuracy and efficiency of amino acid quantification.

Safety and Hazards

While specific safety and hazard information for N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is not available, it’s important to handle all chemical substances with care. For example, glycine, a related compound, requires certain safety measures during handling .

properties

IUPAC Name

2-(4-ethoxycarbonyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-2-19-11(16)7-3-4-8(12-6-10(14)15)9(5-7)13(17)18/h3-5,12H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJCFTJBMNJGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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